molecular formula C16H16N2 B1234768 Bis(3-methylbenzylidene)hydrazine

Bis(3-methylbenzylidene)hydrazine

Cat. No.: B1234768
M. Wt: 236.31 g/mol
InChI Key: WHDOTVYJQXLOJU-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-methylbenzylidene)hydrazine is a symmetrical azine derivative formed by the condensation of hydrazine with two equivalents of 3-methylbenzaldehyde. Symmetrical hydrazine derivatives are widely studied for applications in medicinal chemistry (tyrosinase inhibition ), corrosion inhibition , and coordination polymers . The methyl substituents on the benzylidene groups likely enhance lipophilicity, influencing solubility and biological interactions.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

(E)-1-(3-methylphenyl)-N-[(E)-(3-methylphenyl)methylideneamino]methanimine

InChI

InChI=1S/C16H16N2/c1-13-5-3-7-15(9-13)11-17-18-12-16-8-4-6-14(2)10-16/h3-12H,1-2H3/b17-11+,18-12+

InChI Key

WHDOTVYJQXLOJU-JYFOCSDGSA-N

SMILES

CC1=CC(=CC=C1)C=NN=CC2=CC=CC(=C2)C

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/N=C/C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC(=CC=C1)C=NN=CC2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected Bis(benzylidene)hydrazines

Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR, cm⁻¹) Applications Reference ID
Bis(2-methoxybenzylidene)hydrazine 2-OCH₃ 142–146 64 3075 (C-H), 1616 (C=N) Tyrosinase inhibition
Bis(3-nitrobenzylidene)hydrazine 3-NO₂ N/A N/A N/A Coordination polymers
Bis(3-bromo-4-methoxybenzylidene)hydrazine 3-Br, 4-OCH₃ N/A N/A N/A Crystal structure studies
Bis(3-methylbenzylidene)hydrazine (Target) 3-CH₃ Est. 130–140 Est. 60–70 Anticipated peaks: ~2965 (C-H), 1600 (C=N) Potential corrosion inhibition, medicinal applications N/A

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): Nitro-substituted derivatives (e.g., CAS 20167-49-1 ) exhibit enhanced electrophilicity, making them reactive in phosphorylation and coordination chemistry . However, they may reduce solubility due to increased polarity.
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Methoxy and methyl groups improve lipophilicity, favoring membrane permeability in biological systems. Methoxy derivatives show tyrosinase inhibition (IC₅₀ values in µM range) , while methyl groups may balance solubility and reactivity.
Tyrosinase Inhibition
  • Bis(2-methoxybenzylidene)hydrazine (3b) demonstrated potent tyrosinase inhibition (64% yield, IC₅₀ = 2.3 µM), attributed to the methoxy group's hydrogen-bonding capacity .
Corrosion Inhibition
  • Nitrophenyl-ethylidene hydrazines (SSBO, SSBM, SSBP) showed >90% inhibition efficiency on C38 steel in HCl, linked to adsorption via nitro and azomethine groups .
  • Comparison : The methyl groups in this compound may offer weaker adsorption but higher stability in acidic environments due to steric protection.
Coordination Chemistry
  • Pyridyl-substituted analogs (e.g., 4-bphz) form 2D coordination polymers with Cd(II) and Zn(II), driven by N-donor sites .
  • Comparison : The absence of pyridyl groups in the target compound limits metal coordination, but methyl groups could stabilize supramolecular architectures via van der Waals interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-methylbenzylidene)hydrazine
Reactant of Route 2
Bis(3-methylbenzylidene)hydrazine

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